molecular formula C14H19NO7S B041811 (3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate CAS No. 67109-74-4

(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate

Cat. No. B041811
CAS RN: 67109-74-4
M. Wt: 345.37 g/mol
InChI Key: HFGXRMOCEYNLGH-DHGKCCLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate, also known as (3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate, is a useful research compound. Its molecular formula is C14H19NO7S and its molecular weight is 345.37 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of '(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate' involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.

Starting Materials
2-methyl-3-bromothiophene, ethyl acetoacetate, methylamine, acetic anhydride, triethylamine, sodium hydride, chloroacetyl chloride, sodium borohydride, acetic acid

Reaction
Step 1: Synthesis of 2-methyl-3-bromothiophene by bromination of 2-methylthiophene with bromine in the presence of iron catalyst, Step 2: Preparation of ethyl 2-methyl-3-thiophenecarboxylate by reacting 2-methyl-3-bromothiophene with ethyl acetoacetate in the presence of potassium carbonate, Step 3: Conversion of ethyl 2-methyl-3-thiophenecarboxylate to ethyl 2-methyl-3-(methylthio)thiophene-3-carboxylate by reacting with methylamine in ethanol, Step 4: Synthesis of (3Ar,5r,6s,7r,7ar)-5-(chloroacetylmethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate by reacting ethyl 2-methyl-3-(methylthio)thiophene-3-carboxylate with chloroacetyl chloride in the presence of triethylamine and sodium hydride, Step 5: Reduction of (3Ar,5r,6s,7r,7ar)-5-(chloroacetylmethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate to (3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate by reacting with sodium borohydride in ethanol, Step 6: Esterification of (3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate with acetic acid in the presence of sulfuric acid to obtain the desired product

properties

IUPAC Name

[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7S/c1-6-15-11-13(21-9(4)18)12(20-8(3)17)10(5-19-7(2)16)22-14(11)23-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGXRMOCEYNLGH-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate

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